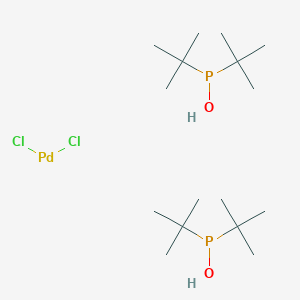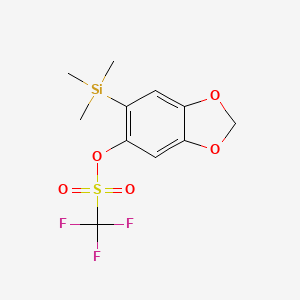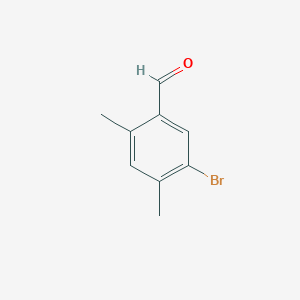
(R)-Methyl 2-(2-chloroacetamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-(2-chloroacetamido)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloroacetamido group attached to a propanoate ester
Mechanism of Action
Target of Action
It’s known that 2-chloroacetamide, a related compound, has been used as a herbicide and biocide in agriculture, glues, paints, and coatings . It’s also known to inhibit very-long-chain fatty acid elongase .
Mode of Action
It’s known that 2-chloroacetamide inhibits very-long-chain fatty acid elongase , which suggests that ®-Methyl 2-(2-chloroacetamido)propanoate might interact with similar targets and cause changes in the biochemical processes involving these targets.
Biochemical Pathways
The inhibition of very-long-chain fatty acid elongase by 2-chloroacetamide suggests that ®-Methyl 2-(2-chloroacetamido)propanoate might affect the synthesis of very-long-chain fatty acids, which are crucial components of various lipids and play essential roles in numerous biological functions.
Pharmacokinetics
The pharmacokinetics of related compounds, such as nitrazepam, have been studied . These studies might provide some insights into the potential ADME properties of ®-Methyl 2-(2-chloroacetamido)propanoate.
Result of Action
The inhibition of very-long-chain fatty acid elongase by 2-chloroacetamide suggests that ®-Methyl 2-(2-chloroacetamido)propanoate might cause changes in the synthesis of very-long-chain fatty acids, affecting various biological functions.
Action Environment
It’s known that 2-chloroacetamide is used as a herbicide and biocide in various environments, including agriculture, glues, paints, and coatings , suggesting that ®-Methyl 2-(2-chloroacetamido)propanoate might also be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-(2-chloroacetamido)propanoate typically involves the esterification of ®-2-amino-2-methylpropanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of ®-Methyl 2-(2-chloroacetamido)propanoate may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination.
Types of Reactions:
Substitution Reactions: The chloroacetamido group in ®-Methyl 2-(2-chloroacetamido)propanoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: While the compound itself is relatively stable, the amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution Reactions: Formation of substituted amides or thioamides.
Hydrolysis: Formation of ®-2-amino-2-methylpropanoic acid and methanol.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
®-Methyl 2-(2-chloroacetamido)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Biological Studies: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Materials Science: It is utilized in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Comparison with Similar Compounds
(S)-Methyl 2-(2-chloroacetamido)propanoate: The enantiomer of the compound, which may exhibit different biological activities and properties.
Methyl 2-(2-bromoacetamido)propanoate: A similar compound with a bromoacetamido group instead of a chloroacetamido group, which may have different reactivity and applications.
Ethyl 2-(2-chloroacetamido)propanoate: A homologous compound with an ethyl ester group, which may have different solubility and stability properties.
Uniqueness: ®-Methyl 2-(2-chloroacetamido)propanoate is unique due to its specific stereochemistry and the presence of the chloroacetamido group, which imparts distinct reactivity and biological activity. Its ability to form stable covalent bonds with nucleophilic residues makes it a valuable tool in medicinal chemistry and biological research.
Properties
IUPAC Name |
methyl (2R)-2-[(2-chloroacetyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-4(6(10)11-2)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNMQNKURMACSS-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)
![7-Bromodispiro[2.0.2.1]heptane](/img/structure/B6316872.png)




![Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B6316929.png)
![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)

![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)
![5-Iodobenzo[d]isoxazol-3(2H)-one](/img/structure/B6316952.png)


